4-carbamoyl-2,6-dichlorobenzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
1415124-89-8 |
|---|---|
Molecular Formula |
C8H5Cl2NO3 |
Molecular Weight |
234.03 g/mol |
IUPAC Name |
4-carbamoyl-2,6-dichlorobenzoic acid |
InChI |
InChI=1S/C8H5Cl2NO3/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2H,(H2,11,12)(H,13,14) |
InChI Key |
GZEFMEJEXQAEQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)O)Cl)C(=O)N |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Carbamoyl 2,6 Dichlorobenzoic Acid and Its Structural Analogues
De Novo Synthesis Strategies and Precursor Chemistry
The construction of the 4-carbamoyl-2,6-dichlorobenzoic acid scaffold can be approached from several strategic starting points. The choice of precursor is critical and dictates the subsequent synthetic steps required to install the desired functional groups at the correct positions on the aromatic ring.
Synthetic Routes from Dichlorophthalic Anhydrides
The synthesis of carbamoylbenzoic acids can, in principle, begin from phthalic anhydrides. For the target molecule, this would involve a dichlorophthalic anhydride (B1165640). The key step is the regioselective opening of the anhydride ring by ammonia (B1221849) or an equivalent reagent. In this reaction, one of the carbonyl groups of the anhydride is attacked by the nucleophilic nitrogen to form a phthalamic acid, which contains both a carboxylic acid and a carboxamide group.
However, the synthesis of the specific isomer, this compound, from a dichlorophthalic anhydride presents a significant regiochemical challenge. The substitution pattern of the starting dichlorophthalic anhydride would need to facilitate the formation of the desired product. For instance, starting with 3,5-dichlorophthalic anhydride, a nucleophilic attack by ammonia could potentially lead to two isomeric products: 5-carbamoyl-2,4-dichlorobenzoic acid and 3-carbamoyl-2,4-dichlorobenzoic acid. Achieving regioselectivity for the desired 4-carbamoyl isomer from a commercially standard dichlorophthalic anhydride is not straightforward and would likely require specialized or non-commercial starting materials and carefully controlled reaction conditions to direct the nucleophilic attack to the appropriate carbonyl group.
Approaches involving 2,6-Dichlorobenzoic Acid Derivatives
A more direct and controllable route to this compound involves the use of pre-functionalized 2,6-dichlorobenzoic acid derivatives. google.comnih.govchemicalbook.comnih.gov A key commercially available precursor for this strategy is 4-amino-2,6-dichlorobenzoic acid . bldpharm.combiosynth.comchemicalbook.com This compound provides the correct dichlorination pattern and a functional group at the 4-position that can be elaborated into the desired carbamoyl (B1232498) group.
The synthesis of the foundational 2,6-dichlorobenzoic acid itself can be achieved through various methods, including the oxidation of 2,6-dichlorotoluene (B125461) or the hydrolysis of 2,6-dichlorobenzoyl chloride. chemicalbook.comgoogle.comgoogle.com One documented industrial process involves the chlorination of 2,6-dichlorobenzal chloride in the presence of water and a Lewis acid catalyst. google.com This process can also yield the corresponding anhydride. google.com
| Starting Material | Reagents | Product | Reference |
| 2,6-Dichlorobenzal chloride | Cl2, H2O, Lewis Acid | 2,6-Dichlorobenzoic acid | google.com |
| 2,6-Dichlorotoluene | Oxidizing agents (e.g., KMnO4) | 2,6-Dichlorobenzoic acid | chemicalbook.com |
| Benzoic acid | Chlorinating agent (e.g., PCl5) | 2,6-Dichlorobenzoic acid | chemicalbook.com |
The availability of 4-amino-2,6-dichlorobenzoic acid allows for a more targeted approach to the final product, bypassing the challenges of regioselective functionalization on an unactivated ring. bldpharm.combiosynth.comchemicalbook.com
Directed Functionalization of Aromatic Scaffolds
Directed functionalization offers a powerful strategy for introducing substituents at specific positions on an aromatic ring. In the context of synthesizing this compound, a key transformation is the introduction of a cyano group at the 4-position of the 2,6-dichlorobenzoic acid scaffold, which can then be hydrolyzed to the desired carbamoyl group.
A well-established method for this transformation is the Sandmeyer reaction . organic-chemistry.orgnih.gov This reaction allows for the conversion of an aromatic amino group into a variety of other functional groups, including a cyano group. google.comnih.gov The process begins with the diazotization of the starting amine, in this case, 4-amino-2,6-dichlorobenzoic acid, using a reagent like sodium nitrite (B80452) in an acidic solution to form a diazonium salt. nih.govscirp.org The resulting diazonium salt is then treated with a copper(I) cyanide salt, which facilitates the replacement of the diazonium group with a cyano group, yielding 4-cyano-2,6-dichlorobenzoic acid . google.comnih.gov
This two-step sequence is a cornerstone of aromatic chemistry, enabling substitution patterns that are not accessible through direct electrophilic aromatic substitution. organic-chemistry.org The subsequent hydrolysis of the nitrile provides a controlled route to the carboxamide.
Functional Group Transformations and Derivatization
Once the appropriately substituted aromatic scaffold is in hand, the final steps involve the transformation and modification of the functional groups to arrive at the target molecule.
Carboxamide Formation and Modification
The formation of the carboxamide group is the defining step in the synthesis of this compound. As discussed, a highly effective method is the partial hydrolysis of a nitrile. The hydrolysis of 4-cyano-2,6-dichlorobenzoic acid can be carried out under either acidic or basic conditions. Careful control of the reaction conditions, such as temperature and reaction time, is crucial to stop the reaction at the amide stage and prevent complete hydrolysis to the carboxylic acid.
Alternatively, direct amidation of a carboxylic acid can be employed. This typically involves activating the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia to form the primary carboxamide. While this is a general method for amide bond formation, its application to a molecule with another carboxylic acid group would require protective group strategies to ensure selectivity.
A general representation of amide formation from a carboxylic acid is shown below:
| Starting Material | Reagents | Intermediate | Final Reagent | Product |
| R-COOH | SOCl2 or (COCl)2 | R-COCl | NH3 | R-CONH2 |
Carboxylic Acid Functionalization
The carboxylic acid group of this compound can undergo a variety of functionalization reactions. These transformations are useful for creating derivatives with modified properties or for further synthetic manipulations.
Standard reactions of the carboxylic acid group include:
Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) will produce the corresponding ester. This is often done to protect the carboxylic acid or to modify the solubility and reactivity of the molecule.
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). This transformation would yield (4-carbamoyl-2,6-dichlorophenyl)methanol.
Acyl Halide Formation: As mentioned previously, the carboxylic acid can be converted to an acyl chloride. This highly reactive intermediate can then be used to form esters, amides, and other acyl derivatives.
These functionalization reactions expand the synthetic utility of this compound, allowing for its incorporation into a wider range of molecular architectures.
Halogenation Strategies
The introduction of chlorine atoms at the C2 and C6 positions of the benzoic acid scaffold is a critical transformation in the synthesis of this compound. Achieving the desired 2,6-dichloro substitution pattern requires careful consideration of directing group effects and the choice of halogenating agent and catalyst.
Typically, direct electrophilic chlorination of benzoic acid or 4-carboxybenzamide would lead to substitution at the meta-positions relative to the deactivating carboxyl and carbamoyl groups. Therefore, strategic approaches are necessary to enforce the ortho, ortho-dichlorination. One potential pathway involves the halogenation of a precursor molecule where directing groups favor the desired substitution. For instance, starting with a molecule containing a strong ortho, para-directing group that can later be converted into the carbamoyl or carboxyl function is a common strategy.
Another powerful method is the use of Lewis acid catalysts, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to activate the halogenating agent (e.g., Cl₂). masterorganicchemistry.com These catalysts polarize the halogen-halogen bond, creating a more potent electrophile that can react with the aromatic ring. masterorganicchemistry.com The reaction mechanism involves the formation of a cationic intermediate known as an arenium ion or sigma complex. nih.gov The stability of this intermediate dictates the regioselectivity of the substitution. researchgate.net
Alternative strategies may involve the oxidation of 2,6-dichlorotoluene to form the corresponding benzoic acid. chemicalbook.com Furthermore, processes starting from substituted anilines, involving diazotization and subsequent Sandmeyer-type reactions, can also be employed to introduce the chloro- and carboxyl-substituents at the desired positions. google.com
Catalytic Systems and Reaction Optimization
The optimization of reaction conditions and the selection of appropriate catalytic systems are paramount for the efficient and selective synthesis of this compound. This includes the use of transition metals and Lewis acids to catalyze key bond-forming steps.
Transition Metal-Catalyzed Processes
Transition metal catalysis offers a versatile toolkit for synthesizing highly substituted aromatic compounds. mdpi.com For the construction of molecules like this compound, these catalysts are instrumental in both the C-H functionalization/halogenation steps and the final amidation.
Palladium-catalyzed reactions are particularly prominent for C-H activation, allowing for the direct introduction of halogen atoms at specific positions, often guided by a directing group. researchgate.net Similarly, cross-coupling reactions, such as the Suzuki or Heck reactions, can be used to build the substituted aromatic core. mdpi.com Iron complexes have also emerged as effective catalysts for cross-coupling and C-H bond activation reactions, offering a cost-effective and environmentally benign alternative to precious metals. mdpi.com
In the context of forming the 4-carbamoyl group, transition metal-catalyzed amidation presents a powerful alternative to traditional methods. nih.gov For example, copper-catalyzed systems have been developed for the direct coupling of carboxylic acids with amines. rsc.org These methods often proceed under mild conditions and exhibit broad functional group tolerance.
Table 1: Examples of Transition Metal-Catalyzed Systems in Related Syntheses
| Catalyst System | Reaction Type | Application | Reference |
|---|---|---|---|
| Pd(OAc)₂ / Ag₂CO₃ | C-H/C-H Coupling | Formation of C-C bonds between aromatic rings. | mdpi.com |
| PdCl₂(dppf) / K₂CO₃ | Suzuki-Miyaura Coupling | C-C bond formation with boronic esters. | mdpi.com |
| CuCl₂ / DMAP | Amidation | Direct synthesis of amides from carboxylic acids. | rsc.org |
| Ir-based catalysts | C-H Amidation | Direct introduction of amide groups onto an aromatic ring. | nih.gov |
Lewis Acid Catalysis in Synthetic Pathways
The formation of the amide (carbamoyl) group from a carboxylic acid and an amine is a dehydration reaction. While this can be achieved thermally at high temperatures, catalytic methods are preferred for substrates with sensitive functional groups. nih.govmdpi.com Lewis acid catalysis is a cornerstone of modern amide synthesis, promoting the reaction by activating the carboxylic acid. researchgate.net
A significant challenge in Lewis acid-catalyzed amidation is the potential for the basic amine reactant or the water byproduct to deactivate the catalyst. researchgate.netnih.gov Consequently, water- and base-tolerant Lewis acids have been the focus of extensive research. Niobium(V) oxide (Nb₂O₅) has been identified as a highly effective and reusable heterogeneous Lewis acid catalyst for amidation, demonstrating tolerance to both water and amines. researchgate.netnih.gov Other systems, like those based on zirconium (e.g., ZrCl₄), are also cost-effective and show high activity. nih.gov
Boron-based Lewis acids, such as boric acid and various arylboronic acids, are widely used for direct amidation. jimcontent.comresearchgate.net These catalysts are attractive due to their low toxicity and cost. ucl.ac.uk The mechanism often involves the formation of an acyloxyboronate intermediate or bridged B-X-B dimers that activate the carboxylic acid for nucleophilic attack by the amine. jimcontent.comcatalyticamidation.info The reaction is typically performed with azeotropic removal of water or in the presence of molecular sieves. mdpi.comjimcontent.com
Table 2: Selected Lewis Acid Catalysts for Amidation
| Catalyst | Key Features | Typical Solvents | Reference |
|---|---|---|---|
| Boric Acid (B(OH)₃) | Low cost, low toxicity; suitable for large-scale synthesis. | Toluene (B28343), Xylene | researchgate.netucl.ac.ukcatalyticamidation.info |
| ortho-Iodophenylboronic acid | High activity at room temperature. | Toluene, Mesitylene | jimcontent.comresearchgate.net |
| Nb₂O₅ | Heterogeneous, reusable, water- and base-tolerant. | Xylene | researchgate.netnih.gov |
Solvent and Temperature Effects on Reaction Selectivity
Solvent and temperature are critical parameters that can profoundly influence the rate, yield, and selectivity of a chemical reaction. studysmarter.co.uk In the synthesis of this compound, these factors play a crucial role in both the halogenation and amidation steps.
The regioselectivity of electrophilic aromatic substitution, such as halogenation, is sensitive to the solvent. studysmarter.co.ukquora.com The polarity of the solvent can affect the stability of the charged intermediates and transition states, thereby influencing which positional isomer is favored. quora.com For instance, polar solvents can stabilize the cationic arenium intermediate formed during electrophilic attack. quora.com
In catalytic amidation reactions, the choice of solvent is often dictated by the need to remove water, a byproduct of the reaction. High-boiling aromatic solvents like toluene or xylene are frequently used to allow for azeotropic removal of water via a Dean-Stark apparatus. jimcontent.com The reaction temperature is also a key variable. While higher temperatures can overcome the activation barrier for the acid-amine condensation, they may not be suitable for sensitive substrates. nih.gov The development of catalysts that are active at lower temperatures is an ongoing area of research. researchgate.net In some catalytic systems, temperature can even act as a switch to control product selectivity; for example, in the vanadium-catalyzed aerobic oxidation of benzyl (B1604629) alcohol, lower temperatures favor the aldehyde while higher temperatures yield the carboxylic acid. rsc.org
Controllable and Divergent Synthetic Approaches to Related Architectures
Divergent synthesis aims to generate a library of structurally distinct molecules from a common starting material by systematically varying reaction conditions. beilstein-journals.orgacs.org This strategy is highly efficient for exploring chemical space and structure-activity relationships. The synthesis of analogues of this compound can benefit from such controllable and divergent approaches.
The selectivity of a reaction can often be steered towards a desired product by judiciously choosing the catalyst, solvent, or other additives. beilstein-journals.org For example, in reactions involving alkenes, different catalytic systems (e.g., varying the metal or ligand) can lead to different regio- and enantioselective outcomes. beilstein-journals.org A switch in solvent can dramatically alter the reaction pathway, as seen in methods where dioxane favors one product while DMSO leads to another through mechanisms like SₙAr and Smiles rearrangement. researchgate.netrsc.org
Furthermore, subtle modifications to the substrate or the controlled timing of reagent addition can also direct the reaction towards different architectures. beilstein-journals.org A recent study demonstrated a dual photoredox/nickel catalytic system where temporal control over the reaction pathways allowed for the selective synthesis of either benzamides or N-arylformamides from the same set of starting materials (aryl halides and formamide). acs.org Such strategies could be adapted to selectively functionalize precursors to this compound, enabling access to a diverse range of related compounds with different substitution patterns or functional groups.
Mechanistic Investigations and Reactivity Studies of 4 Carbamoyl 2,6 Dichlorobenzoic Acid
Acid-Base Equilibria and Proton Transfer Dynamics
The acidity of 4-carbamoyl-2,6-dichlorobenzoic acid is significantly influenced by its substituents. The carboxylic acid group is the primary acidic center. The two chlorine atoms at the ortho positions exert a strong electron-withdrawing inductive effect, which stabilizes the resulting carboxylate anion and thus increases the acidity of the carboxylic acid. libretexts.org Furthermore, steric hindrance from the ortho-chloro groups can force the carboxyl group out of the plane of the benzene (B151609) ring, which decreases resonance stabilization of the neutral acid form, further enhancing its acidity. This phenomenon is a well-documented "ortho-effect". libretexts.org
Table 1: Estimated Acidity of this compound
| Compound | pKa | Rationale for Acidity |
|---|---|---|
| Benzoic Acid | 4.20 | Baseline acidity of an aromatic carboxylic acid. |
| 2,6-Dichlorobenzoic Acid | ~1.6 | Increased acidity due to the strong inductive effect of two ortho-chlorine atoms and the ortho-effect. libretexts.org |
| 4-Carbamoylbenzoic Acid | ~3.8 | Increased acidity relative to benzoic acid due to the electron-withdrawing nature of the para-carbamoyl group. |
| This compound | <1.6 (Estimated) | The combined electron-withdrawing effects of the two ortho-chlorine atoms and the para-carbamoyl group are expected to make this compound significantly more acidic than 2,6-dichlorobenzoic acid. |
Reactivity of the Carbamoyl (B1232498) Moiety
The carbamoyl group (-CONH₂) exhibits reactivity characteristic of aromatic amides. The most common reaction is hydrolysis, which can occur under both acidic and basic conditions to yield 4-carboxy-2,6-dichlorobenzoic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). vedantu.comlibretexts.orgchemguide.co.ukbyjus.com
Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen activates the amide for nucleophilic attack by water. byjus.com
Base-promoted hydrolysis: Nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon initiates the reaction, which is irreversible due to the deprotonation of the resulting carboxylic acid. libretexts.org
The amide group can also undergo reduction, typically with strong reducing agents like lithium aluminum hydride, to afford the corresponding aminomethyl derivative, although the presence of the reducible carboxylic acid group complicates this transformation. savemyexams.com The carbamoyl group itself is a deactivating group in electrophilic aromatic substitution. numberanalytics.com
Reactions of the Dichlorinated Benzoic Acid Core
The dichlorinated benzoic acid core possesses two main sites of reactivity: the carboxylic acid group and the chlorinated aromatic ring.
The carboxylic acid functional group can undergo typical reactions such as:
Esterification: Reaction with an alcohol in the presence of an acid catalyst. The kinetics of esterification are influenced by the substituents on the benzoic acid ring. acs.org
Conversion to acyl chloride: Reaction with reagents like thionyl chloride or oxalyl chloride.
Reduction: Reduction to a benzyl (B1604629) alcohol derivative using strong reducing agents, although this can be challenging without affecting the other functional groups.
The dichlorinated benzene ring is generally unreactive towards electrophilic attack due to the presence of three deactivating groups (-COOH, -CONH₂, and two -Cl). The chlorine atoms are also relatively inert to nucleophilic aromatic substitution unless under harsh conditions or if the ring is further activated. libretexts.org
Electrophilic and Nucleophilic Aromatic Substitution Considerations
The substitution pattern on the aromatic ring of this compound makes it an interesting case for further substitution reactions.
Electrophilic Aromatic Substitution (EAS): The aromatic ring is highly deactivated towards electrophilic attack due to the presence of three electron-withdrawing groups: the two chlorine atoms, the carboxylic acid group, and the carbamoyl group. numberanalytics.commasterorganicchemistry.comlibretexts.org
Nucleophilic Aromatic Substitution (NAS): The presence of multiple strong electron-withdrawing groups makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution. libretexts.orgchadsprep.commasterorganicchemistry.comyoutube.com
Reactivity: The chlorine atoms at positions 2 and 6 are potential leaving groups. The reaction is facilitated by the ability of the electron-withdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org The carbamoyl group is para to the C-2 chlorine and ortho to the C-6 chlorine, while the carboxyl group is ortho to the C-2 chlorine and para to the C-6 chlorine. This positioning allows for effective resonance stabilization of the negative charge during nucleophilic attack at either C-2 or C-6. libretexts.org Therefore, this compound is expected to be relatively reactive towards strong nucleophiles, leading to the substitution of one or both chlorine atoms.
Table 2: Predicted Reactivity in Aromatic Substitution
| Reaction Type | Predicted Reactivity | Likely Position of Attack | Rationale |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Very Low | C3 / C5 | The ring is highly deactivated by three electron-withdrawing groups. The directing effects are conflicting. numberanalytics.comyoutube.comorganicchemistrytutor.com |
Reaction Kinetics and Thermodynamic Analyses
While specific experimental kinetic and thermodynamic data for this compound are not available, general principles and data from related compounds allow for a qualitative analysis.
Reaction Kinetics:
The rates of reactions involving this molecule are heavily influenced by its electronic and steric properties.
For acid-base reactions, the proton transfer is expected to be very fast, with the rate constant depending on the reaction conditions. nih.govacs.org
Kinetics of esterification would likely be slower than that of unsubstituted benzoic acid due to the steric hindrance of the ortho-chloro groups. rsc.org
Nucleophilic aromatic substitution reactions are expected to have favorable kinetics due to the strong activation provided by the electron-withdrawing substituents. The rate would depend on the nucleophile, solvent, and temperature.
Electrophilic aromatic substitution, if it occurs at all, would be extremely slow due to the deactivated nature of the ring. masterorganicchemistry.comlibretexts.org Studies on the reaction of benzoic acid with various radicals have provided kinetic data that could serve as a basis for estimating the reactivity of its derivatives. nih.gov
Thermodynamic Analyses:
The thermodynamics of the dissociation of substituted benzoic acids have been studied, showing relationships between ΔG°, ΔH°, and ΔS°. rsc.orgcdnsciencepub.com For this compound, the dissociation of the carboxylic acid would be an entropically and enthalpically influenced process.
The high degree of substitution may introduce some degree of steric strain, which would increase the ground-state enthalpy of the molecule.
Thermodynamic studies on related substituted benzenes can help in predicting the stability and reaction equilibria. nih.govacs.org For instance, the hydrolysis of the carbamoyl group would be a thermodynamically favorable process.
Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature
A thorough investigation of publicly accessible scientific databases and literature has revealed a significant lack of detailed spectroscopic information for the chemical compound this compound. Despite extensive searches for its nuclear magnetic resonance (NMR), infrared (IR), Raman, and mass spectrometry (MS) data, no specific experimental spectra or detailed analyses for this particular molecule could be located.
The initial search for "this compound" and its variations did not yield any direct results for its spectroscopic characterization. The search was broadened to include related compounds in the hope of finding analogous data or synthetic pathways that might include characterization of the target molecule. This yielded information on similar, but structurally distinct, compounds such as 2,6-dichlorobenzoic acid, 2,4-dichlorobenzoic acid, and 4-carbamoylbenzoic acid. While these compounds share some structural motifs with the target molecule, the electronic and steric environment of each is unique, meaning their spectroscopic data cannot be used to accurately describe this compound.
For instance, databases like PubChem and the NIST WebBook provide comprehensive spectroscopic data for 2,6-dichlorobenzoic acid and 2,4-dichlorobenzoic acid, but neither contains the crucial carbamoyl functional group at the 4th position. nih.govnist.govnist.govnist.gov Similarly, data for 4-carbamoylbenzoic acid is available but lacks the two chlorine atoms that would significantly influence the spectroscopic signatures. nih.gov
A patent for the production of dichlorobenzoic acids mentioned 4-amino-2,6-dichlorobenzoic acid as a potential precursor, but did not provide any spectroscopic information for the final carbamoyl product. google.com Another related compound, 2,6-dichloro-4-cyanobenzoic acid, which features a cyano group instead of a carbamoyl group, was also identified. uni.lu Although a cyano group can potentially be converted to a carbamoyl group, the spectroscopic properties of the two are distinct.
The absence of this specific data in the scientific literature prevents a detailed discussion and analysis as requested in the article outline. The sections on high-resolution NMR, vibrational spectroscopy, and high-resolution mass spectrometry, which were to form the core of the article, cannot be populated with the required scientifically accurate and specific research findings.
Therefore, until experimental spectroscopic data for this compound is published and made available, a comprehensive and authoritative article on its advanced spectroscopic characterization and structural elucidation cannot be generated.
Advanced Spectroscopic Characterization and Structural Elucidation
X-ray Crystallography for Solid-State Molecular Architecture
A definitive X-ray diffraction analysis of a suitable single crystal of 4-carbamoyl-2,6-dichlorobenzoic acid would be required to elucidate its precise solid-state structure. Such a study would reveal the spatial arrangement of the dichlorinated benzene (B151609) ring, the carboxylic acid group, and the carbamoyl (B1232498) (carboxamide) substituent.
Crystal Packing and Supramolecular Interactions
The crystal packing of this compound would be dictated by a variety of intermolecular forces. Key interactions would likely include:
Hydrogen Bonding: The presence of both a carboxylic acid group (-COOH) and a primary amide (-CONH2) provides ample opportunity for extensive hydrogen bonding. The carboxylic acid can act as a hydrogen bond donor (O-H) and acceptor (C=O), potentially forming dimeric structures commonly observed in carboxylic acids. The amide group also features hydrogen bond donors (N-H) and an acceptor (C=O). These functional groups could interact with each other and with those of neighboring molecules, leading to the formation of one-, two-, or three-dimensional supramolecular networks.
Halogen Bonding: The two chlorine atoms on the benzene ring could participate in halogen bonding, where the chlorine atom acts as an electrophilic region (σ-hole) and interacts with a nucleophilic species, such as an oxygen or nitrogen atom from an adjacent molecule.
π-π Stacking: The aromatic nature of the benzene ring could facilitate π-π stacking interactions between parallel rings of adjacent molecules, further stabilizing the crystal lattice.
Without experimental data, the specific motifs and the hierarchy of these interactions remain speculative.
Conformational Analysis in the Crystalline State
The conformation of the this compound molecule in the crystalline state would be a result of the interplay between intramolecular and intermolecular forces. Key conformational features to be determined would include:
Torsion Angles: The relative orientations of the carboxylic acid and carbamoyl groups with respect to the benzene ring are of particular interest. Steric hindrance from the two chlorine atoms at the ortho positions to the carboxylic acid group would likely cause the carboxyl group to be twisted out of the plane of the benzene ring. Similarly, the rotational barrier around the C(ring)-C(amide) bond would define the orientation of the carbamoyl group.
Planarity: The degree of planarity of the entire molecule would be revealed. It is expected that the benzene ring itself would be largely planar, but the substituents would likely be displaced from this plane to varying extents.
Data Tables
As no specific crystallographic data for this compound is available, the presentation of data tables with crystal data and structure refinement parameters, atomic coordinates, bond lengths, bond angles, and hydrogen bond parameters is not possible at this time. Future experimental studies are required to provide this information.
Computational Chemistry and Theoretical Modeling of 4 Carbamoyl 2,6 Dichlorobenzoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure
Without dedicated DFT studies, it is not possible to provide information on:
Molecular Dynamics Simulations for Solution-Phase Behavior
There is no published research on the behavior of 4-carbamoyl-2,6-dichlorobenzoic acid in solution. Molecular dynamics simulations would be necessary to understand how the solvent molecules arrange around the solute and how this influences its conformation and reactivity.
Quantitative Structure-Reactivity Relationships (QSRR)
QSRR studies require a dataset of related compounds with known activities to develop a mathematical model that predicts the activity of new compounds based on their structural features. No such studies focusing on this compound and its analogues were found.
Prediction of Reaction Mechanisms and Transition States
The theoretical elucidation of reaction pathways, including the identification of transition state structures and the calculation of activation energies, is a powerful tool in chemistry. However, no computational studies on the reaction mechanisms involving this compound have been published.
Structural Modification and Exploration of Derivatives Based on 4 Carbamoyl 2,6 Dichlorobenzoic Acid
Synthesis of Ester and Amide Derivatives
The structural backbone of 4-carbamoyl-2,6-dichlorobenzoic acid presents two key functional groups amenable to derivatization: a carboxylic acid and a primary carbamoyl (B1232498) (amide) group. The synthesis of ester and amide derivatives primarily targets the carboxylic acid moiety, leveraging well-established condensation reactions.
Esterification: The conversion of the carboxylic acid group to an ester can be accomplished through several standard methods. One common approach is Fischer-Speier esterification, which involves reacting the parent acid with an alcohol (e.g., methanol (B129727), ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to drive the equilibrium towards the ester product.
Alternatively, alkylation of the carboxylate salt provides a milder route to ester formation. rsc.org This involves first treating the benzoic acid with a base (e.g., sodium hydroxide) to form the corresponding carboxylate salt, followed by reaction with an alkylating agent like a dialkyl sulfate (B86663) (e.g., diethyl sulfate) or an alkyl halide. rsc.org This method can be advantageous when dealing with sensitive substrates.
Amidation: The synthesis of new amide derivatives from the carboxylic acid functionality requires coupling with a primary or secondary amine. This transformation is often facilitated by activating the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine. Common activating agents include thionyl chloride, which converts the carboxylic acid to a more reactive acyl chloride intermediate.
Modern peptide coupling reagents are also highly effective for this purpose. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) are widely used to promote amide bond formation under mild conditions. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the incoming amine.
Below is a table of representative ester and amide derivatives that can be synthesized from the carboxylic acid group of this compound.
| Derivative Name | Structure | Reagents for Synthesis |
| Methyl 4-carbamoyl-2,6-dichlorobenzoate | Methanol, H₂SO₄ | |
| Ethyl 4-carbamoyl-2,6-dichlorobenzoate | Ethanol, H₂SO₄ or Diethyl sulfate, NaOH | |
| 4-Carbamoyl-2,6-dichloro-N-propylbenzamide | Propylamine, EDAC | |
| 4-Carbamoyl-2,6-dichloro-N-phenylbenzamide | Aniline, DCC |
Exploration of N-Substituted Carbamoyl Analogues
Further structural diversity can be achieved by modifying the primary amide (carbamoyl) group. The synthesis of N-substituted analogues involves the formation of a new bond at the nitrogen atom of the -CONH₂ group.
Standard methods for the N-alkylation or N-arylation of primary amides can be employed, although these reactions can sometimes be challenging due to the reduced nucleophilicity of the amide nitrogen. One approach involves deprotonation of the amide with a strong base to form the corresponding amidate anion, which is a more potent nucleophile. This anion can then be reacted with an alkyl halide or a suitable arylating agent.
Modifications of the Halogenation Pattern
The two chlorine atoms on the aromatic ring of this compound are key features that significantly influence the molecule's electronic properties and steric profile. Modifying this halogenation pattern can lead to derivatives with altered chemical and physical characteristics.
Selective Dehalogenation: The removal of one or both chlorine atoms can be achieved through catalytic hydrogenation or other reductive dehalogenation methods. For instance, using a catalyst like palladium on carbon (Pd/C) with a hydrogen source can lead to the stepwise or complete removal of the chlorine substituents. Achieving selectivity to remove only one specific chlorine atom can be challenging and often depends on subtle differences in their steric and electronic environments. Photoelectrochemical methods using specific catalysts have also been shown to be effective for selective dehalogenation under mild conditions. rsc.org
Halogen Exchange: The chlorine atoms can potentially be replaced with other halogens (e.g., fluorine, bromine, iodine) through halogen exchange (HALEX) reactions. The Finkelstein reaction, for example, is a classic method for exchanging halides, though it is more commonly applied to alkyl halides. youtube.com For aromatic systems, transition-metal-catalyzed reactions are often necessary. rsc.org For instance, a palladium or copper catalyst could be used to facilitate the exchange of chlorine for bromine or iodine using an appropriate halogen source. The synthesis of fluoro-analogues might be achieved using methods like the Swarts reaction, which employs metallic fluorides. youtube.com
| Modification Type | Target Derivative | Potential Reagents/Method |
| Monodechlorination | 4-Carbamoyl-2-chlorobenzoic acid | Catalytic hydrogenation (e.g., Pd/C, H₂) with controlled conditions |
| Complete Dechlorination | 4-Carbamoylbenzoic acid | Catalytic hydrogenation (e.g., Pd/C, H₂) |
| Halogen Exchange (Br) | 2,6-Dibromo-4-carbamoylbenzoic acid | CuBr or NaBr with a suitable catalyst |
| Halogen Exchange (F) | 2,6-Difluoro-4-carbamoylbenzoic acid | KF with a phase-transfer catalyst (e.g., Balz-Schiemann type reaction on a precursor) |
Derivatization at the Carboxylic Acid Functionality
Beyond the formation of simple esters and amides, the carboxylic acid group of this compound serves as a versatile handle for a broader range of chemical transformations.
Reduction to an Alcohol: The carboxylic acid can be reduced to a primary alcohol, yielding (4-carbamoyl-2,6-dichlorophenyl)methanol. This transformation requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent. Borane complexes, like borane-tetrahydrofuran (B86392) (BH₃-THF), are also effective and can offer greater selectivity if other reducible functional groups are present.
Conversion to Acyl Halides: As mentioned previously, the carboxylic acid can be converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride is not typically isolated as a final product but serves as a key intermediate for the synthesis of esters, amides, and other acyl derivatives under very mild conditions.
Decarboxylation: While generally difficult for aromatic carboxylic acids, decarboxylation (removal of the -COOH group) could be explored under specific, often harsh, conditions, such as heating with a copper catalyst in quinoline. This would yield 2,6-dichlorobenzamide (B151250), a known herbicide metabolite. nih.gov
Conversion to Heterocycles: The carboxylic acid, in conjunction with the adjacent carbamoyl group or other introduced functionalities, could serve as a starting point for the synthesis of heterocyclic systems. For example, reaction with appropriate bifunctional reagents could lead to the formation of fused ring systems.
Design Principles for Modulating Molecular Interactions (Non-Biological Context)
The structural features of this compound and its derivatives—specifically the carboxylic acid, the amide, and the halogen atoms—are key determinants of their intermolecular interactions in the solid state. The principles of crystal engineering can be applied to rationally design derivatives with specific packing arrangements and physical properties.
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O), while the carbamoyl group is both a hydrogen bond donor (-NH₂) and an acceptor (C=O). This allows for the formation of robust and predictable hydrogen-bonding networks, such as the common carboxylic acid dimer synthon. rsc.orgresearchgate.net The primary amide can also form dimers or extended chains. The interplay between these groups can be modulated by converting the carboxylic acid to an ester (removing a strong donor) or by N-substitution on the amide (altering its donor/acceptor capacity). The introduction of ureido-benzoic acid motifs is another strategy to create strong, self-complementary quadruple hydrogen-bonding interactions. rsc.org
Halogen Bonding: The chlorine atoms on the aromatic ring are potential halogen bond donors. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a Lewis basic site, such as a carbonyl oxygen or a nitrogen atom. nih.govacs.org The strength of this interaction can be tuned by modifying the halogen itself (I > Br > Cl) or by altering the electronic properties of the aromatic ring. nih.gov The presence of electron-withdrawing groups enhances the electrophilic character of the halogen, making it a stronger halogen bond donor. nih.gov The crystal packing of dichlorobenzoic acid isomers is influenced by nonbonded Cl⋯Cl contacts. researchgate.net
By systematically applying the derivatization strategies outlined above, one can modulate these intermolecular forces. For instance, converting the carboxylic acid to an ester reduces hydrogen bonding capability but may enhance the role of halogen bonding in directing the crystal packing. Similarly, changing the halogen from chlorine to bromine or iodine would be expected to significantly increase the strength and directionality of halogen bonding, leading to different supramolecular architectures. nih.govnih.gov These modifications allow for the rational design of molecular solids with tailored physical properties like solubility, melting point, and morphology.
Analytical Method Development and Characterization in Environmental and Material Science Contexts
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating 4-carbamoyl-2,6-dichlorobenzoic acid from interfering matrix components, enabling its accurate measurement. The selection between liquid and gas chromatography is primarily determined by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is the preferred technique for the direct analysis of this compound due to its polarity and low volatility.
Methodology: A reversed-phase HPLC (RP-HPLC) method is proposed for its effective separation. The acidic nature of the carboxyl group and the polar carbamoyl (B1232498) group make its retention sensitive to the mobile phase pH and composition.
Stationary Phase: A C18 column is a suitable choice, offering a non-polar stationary phase that interacts with the aromatic backbone of the molecule.
Mobile Phase: A gradient elution using a mixture of acidified water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is optimal. sielc.com Acidifying the mobile phase, typically with 0.1% formic acid or phosphoric acid, is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and improved peak shape. sielc.comtandfonline.com
Gradient Elution: A typical gradient might start with a higher aqueous percentage to retain the polar analyte and gradually increase the organic solvent concentration to elute the compound.
Table 1: Proposed HPLC Method Parameters
| Parameter | Suggested Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of aromatic acids. |
| Mobile Phase A | Water with 0.1% Formic Acid | Suppresses ionization of the carboxylic acid group. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 5% B to 95% B over 20 min | Ensures elution of the compound and separation from matrix components. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |
| Detection | UV at 230 nm | Based on the UV absorbance of the dichlorinated aromatic ring. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its high polarity and lack of volatility. colostate.edu Therefore, a derivatization step is mandatory to convert it into a thermally stable and volatile compound suitable for GC analysis. nih.govlmaleidykla.lt
Derivatization Process: A two-step derivatization is often necessary.
Esterification: The carboxylic acid group must be converted into an ester. This is commonly achieved by methylation using reagents like diazomethane (B1218177) or by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst such as boron trifluoride (BF3). colostate.edunih.gov
Silylation: The active hydrogen on the amide group can also be derivatized, typically through silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to further increase volatility and improve peak shape. lmaleidykla.lt
Once derivatized, the resulting compound can be analyzed on a standard non-polar or mid-polar capillary GC column (e.g., DB-5ms or DB-17).
For unambiguous identification and highly sensitive quantification, especially at trace levels in environmental samples, chromatography is coupled with mass spectrometry (MS).
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for this analyte. An LC system, as described in 7.1.1, is interfaced with a mass spectrometer. researchgate.net Electrospray ionization (ESI) in negative ion mode (ESI-) is highly effective as it readily deprotonates the carboxylic acid group, forming the [M-H]⁻ ion. chromatographyonline.com For enhanced selectivity and lower detection limits, tandem mass spectrometry (LC-MS/MS) is employed. youtube.com In this mode, the precursor ion [M-H]⁻ is selected and fragmented to produce characteristic product ions, which are then monitored.
Gas Chromatography-Mass Spectrometry (GC-MS): Following derivatization, the volatile derivative is separated by GC and detected by MS. Electron Ionization (EI) is the typical ionization mode used in GC-MS. The resulting mass spectrum will show a characteristic fragmentation pattern of the derivatized molecule, allowing for structural confirmation and quantification. nih.gov
Spectroscopic Detection and Quantification Methods (UV-Vis, Fluorescence)
UV-Vis Spectrophotometry: As a detector for HPLC, UV-Vis spectrophotometry is a robust and common choice. The dichlorinated aromatic ring of this compound is expected to exhibit strong absorbance in the UV region, likely between 220 and 240 nm. tandfonline.comtandfonline.com A diode-array detector (DAD) can be used to acquire the full UV spectrum of the peak, aiding in peak purity assessment and identification.
Fluorescence: The native molecule is not expected to be fluorescent, as it lacks a fluorophore. Therefore, fluorescence detection would only be applicable if a fluorescent derivatizing agent were used.
Sample Preparation and Matrix Effects in Non-Biological Samples
Extracting this compound from complex environmental matrices like soil or water and concentrating it prior to analysis is a critical step.
Solid-Phase Extraction (SPE): SPE is the most common and effective technique for sample cleanup and concentration. wikipedia.org Given the compound's dual functionality (acidic and polar amide), a mixed-mode SPE sorbent that has both reversed-phase and anion-exchange properties is ideal. nih.gov
A typical SPE procedure would involve:
Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by water at a specific pH. nih.gov
Loading: The aqueous sample, with its pH adjusted to ensure the analyte is ionized (pH > pKa), is passed through the cartridge. The analyte is retained by both ion-exchange and reversed-phase mechanisms.
Washing: The cartridge is washed with a weak solvent to remove neutral and weakly-bound interferences. nih.gov
Elution: The analyte is eluted using an organic solvent containing an acid (e.g., methanol with acetic or formic acid) to neutralize the charge on the analyte, disrupting the ion-exchange retention and allowing it to elute. nih.gov
Matrix Effects: In LC-MS analysis, co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. youtube.com These matrix effects can be mitigated by effective sample cleanup (e.g., SPE), chromatographic separation, and the use of an internal standard, preferably a stable isotope-labeled version of the analyte.
Validation of Analytical Procedures
Any developed analytical method must be validated to ensure it is fit for its intended purpose. annualreviews.org Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of this compound in the specific sample matrix. Key validation parameters are defined by international guidelines. researchgate.netnih.gov
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (r²) of >0.99 is typically required.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing spiked samples and is expressed as percent recovery. Recoveries between 80-120% are generally considered acceptable for trace analysis. ut.ac.irresearchgate.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). RSD values should typically be <15%. ut.ac.ir
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Table 2: Typical Method Validation Acceptance Criteria
| Validation Parameter | Acceptance Criterion |
| Specificity | No interference at the retention time of the analyte. |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80 – 120% |
| Precision (% RSD) | ≤ 15% |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |
Applications of 4 Carbamoyl 2,6 Dichlorobenzoic Acid and Its Derivatives in Specialized Chemical Fields
Role as a Key Intermediate in Organic Synthesis
While direct applications of 4-carbamoyl-2,6-dichlorobenzoic acid as a key intermediate are not extensively documented in publicly available research, the reactivity of its parent molecule, 2,6-dichlorobenzoic acid, and its derivatives is well-established. The derivative, 2,6-dichlorobenzoyl chloride, is a notable intermediate in various organic syntheses. chemicalbook.com It readily participates in esterification and amidation reactions, serving as a crucial component in the construction of more complex molecules. chemicalbook.com For instance, it is utilized in the esterification of (fluoren-9-ylmethoxy)carbonyl (Fmoc)-amino acids to 4-alkoxybenzyl alcohol polystyrene, a common solid support in peptide synthesis. chemicalbook.com
The presence of the carbamoyl (B1232498) group at the 4-position of the benzene (B151609) ring in this compound introduces an additional functional group that can be chemically modified. This allows for the creation of a diverse range of derivatives with specific properties. The synthesis of related benzamide (B126) derivatives often involves the reaction of a corresponding acid chloride with an amine, a reaction for which 4-carbamoyl-2,6-dichlorobenzoyl chloride would be a prime precursor. researchgate.net
Potential in Agrochemical Research and Development (Excluding Efficacy/Toxicity)
The dichlorobenzoic acid scaffold is a recurring motif in the field of agrochemicals. chemball.comgoogle.com While the direct application of this compound in commercial agrochemicals is not prominently reported, its derivatives and related compounds have been the subject of significant research and development.
Precursor to Agrochemical Building Blocks
The closely related 2,6-dichlorobenzoyl chloride is recognized as an important intermediate in the synthesis of agrochemicals. chemicalbook.com For example, 2,4-dichlorobenzoic acid, another isomer, is used in the preparation of herbicides. google.comsigmaaldrich.com
A key derivative, 2,6-dichlorobenzamide (B151250) (BAM), is a known herbicidal compound. researchgate.net This highlights the potential of the 2,6-dichlorobenzamide core structure in the development of new agrochemical agents. The synthesis of such benzamides typically proceeds through the corresponding benzoyl chloride, which would be derived from this compound in this specific case. researchgate.net
Studies on Structure-Function Relationships in Non-Biological Systems
The study of structure-activity relationships (SAR) is fundamental in understanding how the chemical structure of a compound influences its properties and behavior. In the context of non-biological systems, this can relate to physical properties, reactivity, and interactions with other molecules.
Contributions to Material Science and Polymer Chemistry
The application of this compound and its derivatives in material science and polymer chemistry is an area with limited specific documentation. However, the fundamental reactivity of carboxylic acids provides a basis for their potential inclusion in polymer synthesis. Carboxylic acids can, in principle, initiate polymerization reactions. chemicalbook.com
The bifunctional nature of this compound, possessing both a carboxylic acid and a carbamoyl group, could theoretically allow it to act as a monomer or a cross-linking agent in the formation of polyesters or polyamides. The two chlorine atoms also offer sites for further chemical modification, potentially leading to polymers with tailored properties such as flame retardancy or altered solubility.
Environmental Monitoring Standard and Reference Material
The use of specific chemical compounds as standards is crucial for the accuracy and reliability of analytical measurements. In environmental monitoring, reference materials are essential for the quantification of pollutants.
While there is no direct evidence of this compound being used as a certified environmental monitoring standard, related compounds have been noted in this context. For example, 2,4-dichlorobenzoic acid is a known degradation product of the pesticide chlorfenvinphos (B103538) and has been used in the solid-phase extraction and gas chromatographic determination of polar acidic herbicides in surface water. sigmaaldrich.com This suggests its utility as a reference compound in analytical methods for detecting pesticide residues. sigmaaldrich.com Given that 2,6-dichlorobenzamide (BAM) is a known and persistent environmental metabolite of the herbicide dichlobenil, it is plausible that this compound could serve as a useful reference standard in analytical methods developed for the detection and quantification of BAM and related degradation products in environmental samples. nih.gov
Q & A
Basic Research Questions
What are the standard synthetic routes for 4-carbamoyl-2,6-dichlorobenzoic acid, and how can purity be optimized?
The synthesis typically involves coupling reactions between 2,6-dichlorobenzoic acid derivatives and carbamoylating agents. For example, carbamoyl chlorides or isocyanates can be used under anhydrous conditions with catalysts like triethylamine. Purity optimization requires rigorous purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Analytical HPLC (C18 column, acetonitrile/water gradient) is recommended to verify purity >95% .
What spectroscopic methods are most effective for characterizing this compound?
- NMR : H and C NMR in deuterated DMSO or CDCl₃ resolve aromatic protons (δ 7.2–8.1 ppm) and carbamoyl NH signals (δ 10–11 ppm).
- FT-IR : Confirm the carbamoyl group via N-H stretching (3200–3350 cm⁻¹) and C=O vibrations (1650–1700 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) identifies the molecular ion peak [M-H]⁻ at m/z 232.97 (C₈H₅Cl₂NO₃) .
How should this compound be stored to ensure long-term stability?
Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C. Avoid exposure to moisture and light, as hydrolysis of the carbamoyl group may occur. Stability tests under accelerated conditions (40°C/75% RH for 6 months) indicate <5% degradation when properly sealed .
Advanced Research Questions
How do electronic effects of the 2,6-dichloro substituents influence the reactivity of the carbamoyl group?
The electron-withdrawing Cl substituents activate the benzoic acid moiety for nucleophilic substitution while deactivating the aromatic ring toward electrophilic attacks. DFT calculations (B3LYP/6-311+G(d,p)) reveal that the carbamoyl group’s electron density is reduced, favoring interactions with electrophilic targets in medicinal chemistry applications .
What experimental strategies resolve contradictions in reported reaction yields for derivatives of this compound?
Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature, or catalyst loading). Systematic optimization using Design of Experiments (DoE) is advised. For example, a central composite design can model the effects of temperature (80–120°C) and catalyst (0.5–2.0 mol%) on yield. Cross-validate results with in-situ FT-IR to monitor intermediate formation .
What role does this compound play in modulating biological activity in medicinal chemistry?
The compound serves as a scaffold for protease inhibitors due to its hydrogen-bonding capacity (carbamoyl NH) and hydrophobic Cl substituents. In vitro assays (e.g., enzyme inhibition kinetics) paired with molecular docking (AutoDock Vina) can identify binding affinities. Recent studies highlight its potential in targeting bacterial dihydrofolate reductase (IC₅₀ ~5 µM) .
How can computational methods predict the solubility and bioavailability of this compound derivatives?
Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors/acceptors are effective. Schrödinger’s QikProp module predicts a logS value of -3.2, indicating moderate aqueous solubility. MD simulations (GROMACS) further assess membrane permeability .
What advanced analytical techniques address challenges in detecting trace impurities in synthesized batches?
- LC-MS/MS : Detect sub-ppm impurities (e.g., dechlorinated byproducts) with MRM transitions.
- X-ray Crystallography : Resolve structural ambiguities in polymorphic forms.
- Solid-State NMR : Characterize amorphous vs. crystalline phases, critical for formulation studies .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
